
(E)-N-ethyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-ethyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)butanamide is a useful research compound. Its molecular formula is C16H20N2O4S2 and its molecular weight is 368.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-ethyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)butanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of thiazolidinone derivatives, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and antioxidant activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features a thiazolidinone ring, a furan moiety, and an ethyl amide functional group, which contribute to its biological properties.
1. Anticancer Activity
Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. A study demonstrated that related compounds effectively inhibited the proliferation of various cancer cell lines, including acute biphenotypic leukemia and acute monocytic leukemia cells. The mechanism of action often involves the inhibition of key signaling pathways, such as the MEK-MAPK pathway, leading to reduced cell growth and induction of apoptosis .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MV4-11 | 0.3 | MEK1/2 Inhibition |
Compound B | MOLM13 | 1.2 | Apoptosis Induction |
(E)-N-ethyl... | Various | TBD | TBD |
2. Antibacterial Activity
Thiazolidinones have also shown promising antibacterial activity against a range of pathogens. For instance, studies have reported that certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicates that modifications in the thiazolidinone framework can enhance antibacterial efficacy .
Table 2: Antibacterial Activity
Compound Name | Bacteria Tested | Zone of Inhibition (mm) |
---|---|---|
Compound C | S. aureus | 28 |
Compound D | E. coli | 25 |
(E)-N-ethyl... | TBD | TBD |
3. Antioxidant Activity
In addition to its anticancer and antibacterial properties, the antioxidant activity of thiazolidinone derivatives has been evaluated using various assays. These compounds have been shown to scavenge free radicals effectively, contributing to their potential therapeutic benefits in oxidative stress-related diseases .
Table 3: Antioxidant Activity
Compound Name | Assay Type | IC50 (µg/mL) |
---|---|---|
Compound E | DPPH Scavenging | 1962.48 |
Compound F | ABTS Assay | TBD |
(E)-N-ethyl... | TBD | TBD |
Case Studies
Several case studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings. For example, a recent study involving a novel thiazolidinone derivative showed significant tumor regression in xenograft models when administered at effective dosages . Additionally, another study reported successful outcomes in treating bacterial infections with modified thiazolidinones, emphasizing their potential as therapeutic agents .
Q & A
Q. Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, including thiazolidinone ring formation, furan-methylene coupling, and amide bond formation. Key steps:
- Step 1: Prepare the thiazolidinone core via cyclization of thiourea derivatives with α-halo carbonyl compounds under basic conditions (e.g., NaH in DMF) .
- Step 2: Introduce the furan-methylene group via Knoevenagel condensation, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., ethanol or THF) .
- Step 3: Form the N-ethyl-N-(2-hydroxyethyl)butanamide side chain through nucleophilic substitution or coupling reagents like EDCI/HOBt .
Optimization Tips: - Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .
Q. Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Identify protons from the furan ring (δ 6.3–7.5 ppm), thiazolidinone NH (δ 10–12 ppm), and hydroxyethyl group (δ 3.5–4.0 ppm) .
- 13C NMR: Confirm carbonyl groups (C=O at δ 170–180 ppm) and thioxo sulfur (C=S at δ 190–200 ppm) .
- Mass Spectrometry (MS): ESI-MS in positive ion mode to detect [M+H]+ (expected m/z ~435) .
- X-ray Crystallography: For absolute stereochemistry confirmation (e.g., single-crystal analysis with R-factor <0.05) .
Q. Basic: How do the functional groups in this compound influence its biological activity?
Methodological Answer:
- Thiazolidinone Core (4-oxo-2-thioxo): Essential for enzyme inhibition (e.g., tyrosine kinases) via hydrogen bonding with catalytic residues .
- Furan-Methylene Group: Enhances π-π stacking with aromatic residues in target proteins, improving binding affinity .
- Hydroxyethylamide Side Chain: Increases solubility and modulates pharmacokinetics via hydrogen bonding with biological membranes .
Q. Advanced: What strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability. Mitigation steps:
- Standardize Assays: Use identical cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) .
- Dose-Response Curves: Test concentrations from 1 nM–100 µM to determine IC50 values .
- Mechanistic Profiling: Conduct kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
Key modifications and their impacts:
Modification | Effect on Activity | Reference |
---|---|---|
Replace furan with thiophene | Increased lipophilicity; altered target selectivity | |
Substitute ethyl group with cyclopropyl | Enhanced metabolic stability | |
Add electron-withdrawing groups to furan | Improved enzyme inhibition (e.g., COX-2) |
Q. Advanced: What are the stability challenges for this compound under experimental conditions?
Methodological Answer:
- Thermal Stability: Decomposes above 150°C; store at –20°C in amber vials .
- Hydrolytic Sensitivity: Thiazolidinone ring hydrolyzes in acidic/basic conditions (pH <4 or >10). Use buffered solutions (pH 6–8) for in vitro assays .
- Light Sensitivity: The furan-methylene group undergoes photodegradation. Conduct experiments under dim light .
Q. Advanced: How to design a robust protocol for assessing its anticancer activity?
Methodological Answer:
- Cell Viability Assays:
- MTT assay on HeLa and A549 cells (48-hour exposure, triplicate wells) .
- Compare with cisplatin (positive control) and DMSO (vehicle control).
- Apoptosis Analysis:
- Annexin V/PI staining followed by flow cytometry .
- Target Validation:
- Western blotting for caspase-3 cleavage and PARP inhibition .
Q. Advanced: What computational methods predict interaction modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with PDB structures (e.g., EGFR kinase, PDB ID: 1M17). Key parameters:
- Grid box centered on ATP-binding site (x=15, y=10, z=10 Å).
- Lamarckian genetic algorithm with 100 runs .
- MD Simulations: GROMACS with AMBER force field (50 ns trajectory) to assess binding stability .
Propiedades
IUPAC Name |
N-ethyl-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-2-17(8-9-19)14(20)6-3-7-18-15(21)13(24-16(18)23)11-12-5-4-10-22-12/h4-5,10-11,19H,2-3,6-9H2,1H3/b13-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJSFAYTTYNRPY-ACCUITESSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)CCCN1C(=O)C(=CC2=CC=CO2)SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCO)C(=O)CCCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.